molecular formula C24H31NO6 B15589458 Guanfu base A

Guanfu base A

Cat. No.: B15589458
M. Wt: 429.5 g/mol
InChI Key: OGNUSOJAYIHLNS-FODRTREWSA-N
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Description

Guanfu base A is a useful research compound. Its molecular formula is C24H31NO6 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H31NO6

Molecular Weight

429.5 g/mol

IUPAC Name

[(1S,3S,5R,9R,10R,11R,14S,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate

InChI

InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3/t13-,14-,15+,16+,17+,18+,19+,20?,21-,22-,23-,24-/m0/s1

InChI Key

OGNUSOJAYIHLNS-FODRTREWSA-N

Origin of Product

United States

Foundational & Exploratory

Guanfu Base A: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanfu base A (GFA) is a diterpenoid alkaloid isolated from Aconitum coreanum. It has garnered significant scientific interest for its pronounced pharmacological effects. This technical guide provides an in-depth overview of the known biological activities and therapeutic potential of this compound, with a primary focus on its well-documented anti-arrhythmic and emerging anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies for its study, and visualizes the underlying signaling pathways and experimental workflows. While its anti-cancer and neuroprotective potentials are of interest due to the activities of related compounds, direct evidence for this compound in these areas remains limited, highlighting avenues for future research.

Core Biological Activities

This compound's primary therapeutic potential lies in its potent anti-arrhythmic effects, with a growing body of evidence supporting its anti-inflammatory actions.

Anti-Arrhythmic Activity

This compound functions as a Class I anti-arrhythmic agent by modulating cardiac ion channels. Its primary mechanism involves the selective inhibition of the late sodium current (INa,L) over the peak transient current (INa,T). This selectivity is crucial for its therapeutic effect in managing arrhythmias where the late sodium current is pathologically enhanced. Additionally, GFA exhibits inhibitory effects on the hERG (human Ether-à-go-go-Related Gene) potassium channel, another critical target in the regulation of cardiac rhythm.

Anti-Inflammatory Activity

Recent studies have revealed that this compound possesses significant anti-inflammatory properties. It has been shown to ameliorate collagen-induced arthritis in rat models by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The underlying mechanism for this activity involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Other Potential Activities (Areas for Future Research)

While direct evidence is currently lacking for this compound, related alkaloids from the Aconitum genus have shown potential anti-proliferative and pro-apoptotic effects in various cancer cell lines. Similarly, some natural alkaloids are known to possess neuroprotective properties. However, dedicated studies are required to determine if this compound exhibits clinically relevant anti-cancer or neuroprotective activities.

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activities of this compound.

Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels

Ion ChannelCell TypeAssay MethodIC50 (µM)
Late Sodium Current (INa,L)Guinea pig ventricular myocytesWhole-cell patch clamp1.57
Transient Sodium Current (INa,T)Guinea pig ventricular myocytesWhole-cell patch clamp21.17
hERG Potassium CurrentHEK293 cellsWhole-cell patch clampInhibition observed

Table 2: Inhibitory Activity of this compound on Cytochrome P450 2D6 (CYP2D6)

SystemProbe SubstrateInhibition TypeKi (µM)
Human Liver Microsomes (HLMs)DextromethorphanNoncompetitive1.20
Recombinant Human CYP2D6 (rCYP2D6)(+)-BufuralolNoncompetitive0.37
Monkey Liver MicrosomesDextromethorphanCompetitive0.38
Dog Liver MicrosomesDextromethorphanCompetitive2.4

Signaling Pathways and Experimental Workflows

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of key inflammatory signaling pathways.

Guanfu_Base_A_Signaling_Pathways cluster_inflammation Anti-Inflammatory Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway GFA This compound p65_IkB p65-IκBα Complex GFA->p65_IkB Inhibits Degradation p38 p38 GFA->p38 Inhibits Phosphorylation ERK ERK GFA->ERK Inhibits Phosphorylation JNK JNK GFA->JNK Inhibits Phosphorylation p65 p65 p65_nuc p65 (nucleus) p65->p65_nuc Nuclear Translocation IkB IκBα p65_IkB->p65 Degradation of IκBα ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) p65_nuc->ProInflammatory_Genes Transcription p_p38 p-p38 p38->p_p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK

Caption: this compound's anti-inflammatory mechanism.

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental protocols used to assess the biological activity of this compound.

Experimental_Workflow_Ion_Channel start Start cell_prep Cell Preparation (e.g., HEK293 expressing Nav1.5 or hERG) start->cell_prep patch_clamp Whole-Cell Patch Clamp Recording cell_prep->patch_clamp gfa_app Application of This compound patch_clamp->gfa_app data_acq Data Acquisition (Ionic Currents) gfa_app->data_acq data_an Data Analysis (IC50 Calculation) data_acq->data_an end End data_an->end

Caption: Workflow for ion channel activity screening.

Experimental_Workflow_CYP2D6 start Start microsome_prep Prepare Human Liver Microsomes and Recombinant CYP2D6 start->microsome_prep incubation Incubate with this compound and Probe Substrate microsome_prep->incubation reaction Initiate Reaction with NADPH Generating System incubation->reaction measurement Measure Metabolite Formation (LC-MS/MS) reaction->measurement analysis Data Analysis (Ki Calculation) measurement->analysis end End analysis->end

Guanfu Base A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

IdentifierValueReference
Chemical Name Guanfu base A[1]
CAS Number 1394-48-5[1][2]
Molecular Formula C24H31NO6[1]
Molecular Weight 429.51 g/mol [1]

Pharmacological Profile

This compound is a diterpenoid alkaloid first isolated from the tuber of Aconitum coreanum. It has demonstrated significant antiarrhythmic properties and is a potent inhibitor of the cytochrome P450 enzyme CYP2D6. This guide provides an in-depth overview of its pharmacological and toxicological properties, supported by experimental data and protocols.

Quantitative Pharmacological Data

The following tables summarize the key inhibitory and pharmacokinetic parameters of this compound and its metabolite.

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpecies/SystemAssay TypeParameterValueReference
CYP2D6 Human Liver MicrosomesEnzyme InhibitionKi (noncompetitive)1.20 µM[3]
CYP2D6 Recombinant HumanEnzyme InhibitionKi0.37 µM[3]
CYP2D Monkey MicrosomesEnzyme InhibitionKi (competitive)0.38 µM[3]
CYP2D Dog MicrosomesEnzyme InhibitionKi (competitive)2.4 µM[3]
hERG Channel HEK293 CellsElectrophysiologyIC501.64 mM[4]
Late Sodium Current (INa.L) Guinea Pig Ventricular MyocytesElectrophysiologyIC501.57 ± 0.14 µM[5]
Transient Sodium Current (INa.T) Guinea Pig Ventricular MyocytesElectrophysiologyIC5021.17 ± 4.51 µM[5]

Table 2: Pharmacokinetic Parameters of Guanfu base I (Metabolite of this compound) in Rats

ParameterRouteValueUnitReference
Terminal Elimination Half-life (t1/2) Intravenous2.49h[6][7]
Total Plasma Clearance Intravenous1.46L/h/kg[6][7]
Time to Maximum Concentration (Tmax) Oral0.5h[6][7]
Absolute Bioavailability Oral71.31%[6][7]

Mechanism of Action

This compound exerts its antiarrhythmic effects primarily through the selective inhibition of the late sodium current (INa.L) in cardiomyocytes.[5] This selective action, with a significantly lower IC50 for INa.L compared to the transient sodium current (INa.T), suggests a novel mechanism for its clinical application in cardiovascular disorders.[5] Additionally, it inhibits the hERG potassium channel, which is a critical component in the repolarization of the cardiac action potential.[4]

Experimental Protocols

In Vitro CYP2D6 Inhibition Assay

Principle: This fluorometric assay measures the inhibition of recombinant human CYP2D6 enzyme activity. A non-fluorescent substrate is metabolized by CYP2D6 into a fluorescent product. The rate of fluorescence generation is proportional to enzyme activity, and a decrease in this rate indicates inhibition.

Methodology:

  • Reagent Preparation:

    • Prepare a CYP2D6 assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Use microsomes from insect or yeast cells expressing human CYP2D6 and cytochrome P450 reductase.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of a known CYP2D6 inhibitor (e.g., quinidine) as a positive control.

    • Prepare a solution of a fluorogenic CYP2D6 substrate.

    • Prepare an NADPH generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Assay Procedure:

    • In an opaque 96-well plate, add the CYP2D6 assay buffer, recombinant human CYP2D6 microsomes, and varying concentrations of this compound or controls.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the CYP2D6 substrate and the NADPH generating system.

  • Data Acquisition:

    • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C using a fluorescence microplate reader.

  • Data Analysis:

    • Determine the reaction rate (slope of fluorescence vs. time).

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.[1]

Whole-Cell Patch Clamp Assay for hERG Current Inhibition

Principle: This electrophysiological technique measures the ionic currents across the cell membrane of single cells expressing the hERG potassium channel. It allows for the direct assessment of the inhibitory effect of a compound on channel function.

Methodology:

  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

    • Culture the cells under appropriate conditions.

  • Electrophysiological Recording:

    • Approach a single cell with a patch pipette to form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocols and Data Acquisition:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.

    • Record the resulting current.

    • Apply various concentrations of this compound to the cell and repeat the voltage protocol to measure the inhibition of the hERG current.

  • Data Analysis:

    • Measure the peak tail current at each concentration of this compound.

    • Calculate the percentage of inhibition.

    • Plot the percentage of inhibition against the drug concentration to determine the IC50 value.[1]

Visualized Workflows and Pathways

CYP2D6_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Buffer, GFA, Substrate) plate Dispense into 96-well plate reagents->plate preincubate Pre-incubate at 37°C plate->preincubate initiate Initiate Reaction (Add Substrate + NADPH System) preincubate->initiate measure Measure Fluorescence (Kinetic Mode) initiate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

Caption: Experimental workflow for CYP2D6 inhibition screening.

Ion_Channel_Screening_Workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiology cluster_data_analysis Data Analysis cell_culture Culture hERG-expressing HEK293 cells patch Achieve Whole-Cell Patch Clamp cell_culture->patch voltage Apply Voltage Protocol patch->voltage record_base Record Baseline Current voltage->record_base apply_gfa Apply this compound record_base->apply_gfa record_gfa Record Current with GFA apply_gfa->record_gfa analyze Measure Current Inhibition record_gfa->analyze determine_ic50 Determine IC50 analyze->determine_ic50

Caption: Workflow for ion channel activity screening.

Molecular_Targets_of_Guanfu_Base_A cluster_ion_channels Ion Channels cluster_enzymes CYP450 Enzymes GFA This compound INaL Late Sodium Current (INa.L) GFA->INaL Inhibits (High Potency) INaT Transient Sodium Current (INa.T) GFA->INaT Inhibits (Low Potency) hERG hERG K+ Channel GFA->hERG Inhibits CYP2D6 CYP2D6 GFA->CYP2D6 Inhibits

Caption: Molecular targets of this compound.

References

Guanfu Base: A Technical Review of its Pharmacological Profile and Associated Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers Guanfu Base A (GFA), a C20-diterpenoid alkaloid isolated from Aconitum coreanum.[1][2] Information on "Guanfu base" or "Guanfu base G" is comparatively scarce.[3] This document primarily summarizes the available data for this compound as a representative analogue, providing insights into the potential pharmacological properties of related compounds.

Introduction

This compound (GFA) is recognized for its significant antiarrhythmic properties, classifying it as a Class I antiarrhythmic drug.[1] Its primary mechanism of action involves the selective inhibition of the late sodium current (INa,L), a critical component in the repolarization phase of the cardiac action potential.[1][4] Beyond its antiarrhythmic effects, GFA has also been studied for its anti-inflammatory and analgesic activities.[2] This technical guide provides a comprehensive overview of the key pharmacological data, experimental methodologies, and relevant signaling pathways associated with this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on cardiac ion channels and Cytochrome P450 enzymes.

Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels

Ion ChannelCell TypeAssay MethodIC50 (µM)Reference
Late Sodium Current (INa,L)Guinea pig ventricular myocytesWhole-cell patch clamp1.57 ± 0.14[4]
Transient Sodium Current (INa,T)Guinea pig ventricular myocytesWhole-cell patch clamp21.17 ± 4.51[4]
hERG Potassium Current (IhERG)HEK293 cellsWhole-cell patch clamp273 ± 34[4]
Kv1.5 Current (IKv1.5)Not specifiedWhole-cell patch clamp>200 (20.6% inhibition at 200 µM)[4]

Table 2: Inhibitory Activity of this compound on CYP2D6

SystemProbe SubstrateInhibition TypeKi (µM)Reference
Human Liver Microsomes (HLMs)Dextromethorphan (B48470)Noncompetitive1.20 ± 0.33[1][5]
Recombinant Human CYP2D6 (rCYP2D6)(+)-BufuralolNoncompetitive0.37 ± 0.16[1][5]
Monkey Liver MicrosomesDextromethorphanCompetitive0.38 ± 0.12[1][5]
Dog Liver MicrosomesDextromethorphanCompetitive2.4 ± 1.3[1][5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Whole-Cell Patch Clamp for Ion Channel Activity

This protocol is utilized to measure the inhibitory effect of this compound on cardiac ion currents such as the late sodium current (INa,L) and hERG potassium current.[1][4]

  • Principle: The whole-cell patch clamp technique allows for the recording of ionic currents across the entire cell membrane of a single cell. By applying specific voltage protocols, it is possible to isolate and measure the current flowing through specific ion channels.[1]

  • Cell Preparation: A cell line stably expressing the human Nav1.5 channel (for INa,L) or the hERG channel (e.g., HEK293 cells) is typically used.[1]

  • Recording:

    • A glass micropipette with a very small tip is used to form a high-resistance seal with the cell membrane.

    • The membrane patch is then ruptured to gain electrical access to the cell's interior.

    • For Late Sodium Current (INa,L) : A depolarizing pulse to -20 mV for 500 ms (B15284909) is applied to inactivate the transient sodium current and elicit the late sodium current. The current is recorded during the last 100 ms of this pulse.[1]

    • For hERG Potassium Current (IhERG) : The cell is held at a holding potential of -80 mV. A depolarizing pulse to +20 mV for 2 seconds is applied to activate the hERG channels, followed by repolarization to -50 mV for 2 seconds to record the characteristic tail current.[1]

  • Compound Application: After establishing a stable baseline recording, the recording chamber is perfused with an external solution containing various concentrations of this compound.[1]

  • Data Analysis: The peak current amplitude is measured before and after the application of the test compound. The concentration-response data is then fitted to the Hill equation to determine the IC50 value.[1][3]

General Cell Viability Assay (MTT Assay)

This protocol serves as a preliminary screen to assess the general cytotoxicity of this compound.[1]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[1]

  • Procedure:

    • Cell Seeding: Cells (e.g., HEK293, H9c2) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.[1]

    • Compound Treatment: The culture medium is replaced with medium containing serial dilutions of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

    • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for formazan crystal formation.[1]

    • Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[1]

    • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

    • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

CYP2D6 Inhibition Assay

This protocol is designed to determine the inhibitory potential and kinetics of this compound on the CYP2D6 enzyme.[1][3]

  • Principle: This assay often utilizes a non-fluorescent substrate that is specifically metabolized by CYP2D6 into a highly fluorescent product. The rate of fluorescence generation is proportional to CYP2D6 activity, and an inhibitor will decrease this rate.[1] Alternatively, metabolite formation can be quantified using LC-MS/MS.[3]

  • Procedure:

    • System Preparation: The assay can be performed using human liver microsomes (HLMs) or recombinant human CYP2D6 enzyme.[3]

    • Incubation: A known CYP2D6 substrate (e.g., dextromethorphan or a fluorescent probe) is incubated with the enzyme source in the presence of various concentrations of this compound.[1][3]

    • Reaction Initiation: The reaction is initiated by the addition of an NADPH-generating system.[1][3]

    • Data Acquisition (Fluorescent Method): The fluorescence is measured kinetically using a fluorescence microplate reader.[1]

    • Reaction Termination and Quantification (LC-MS/MS Method): The reaction is stopped with a quenching solvent, and the formation of the metabolite is quantified using liquid chromatography-tandem mass spectrometry.[3]

  • Data Analysis: The rate of the reaction (or metabolite formation) is determined for each concentration of GFA. The percentage of inhibition relative to the vehicle control is calculated, and the data is fitted to a suitable model to determine the IC50 or Ki value.[1][3]

Visualizations

The following diagrams illustrate the molecular targets and experimental workflows associated with this compound.

Guanfu_Base_A_Targets cluster_channels Cardiac Ion Channels cluster_enzymes Metabolic Enzymes GFA This compound INaL Late Sodium Current (INa,L) GFA->INaL Inhibits (Selective) INaT Transient Sodium Current (INa,T) GFA->INaT Inhibits hERG hERG K+ Current GFA->hERG Inhibits CYP2D6 CYP2D6 GFA->CYP2D6 Inhibits

Molecular targets of this compound.

Ion_Channel_Screening_Workflow start Start: Prepare Cells (e.g., HEK293 expressing ion channel) patch Establish Whole-Cell Patch Clamp Configuration start->patch baseline Record Baseline Ion Current patch->baseline apply_gfa Perfuse with This compound (various conc.) baseline->apply_gfa record_gfa Record Ion Current in presence of GFA apply_gfa->record_gfa washout Washout GFA record_gfa->washout analyze Data Analysis: - Measure current inhibition - Plot concentration-response curve record_gfa->analyze washout->baseline Verify recovery ic50 Determine IC50 Value analyze->ic50 CYP2D6_Inhibition_Workflow cluster_detection Detection Method cluster_fluoro Fluorescence cluster_lcms LC-MS/MS start Start: Prepare Reagents (HLMs/rCYP2D6, Substrate, GFA) pre_incubate Pre-incubate Enzyme with this compound start->pre_incubate initiate Initiate Reaction with NADPH Generating System pre_incubate->initiate kinetic_read Kinetic Fluorescence Measurement initiate->kinetic_read terminate Terminate Reaction initiate->terminate analyze Data Analysis: - Calculate % inhibition - Determine IC50/Ki kinetic_read->analyze quantify Quantify Metabolite terminate->quantify quantify->analyze result Report Inhibitory Potency and Mechanism analyze->result

References

A Technical Guide to the Safety Profile and Toxicological Data of Guanfu Base A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available safety-related pharmacological data for Guanfu Base A (GFA). Comprehensive preclinical toxicology studies, such as acute toxicity (LD50), repeated dose toxicity, and a full battery of genotoxicity assays, are not extensively reported in the public domain. This guide, therefore, details the known mechanisms relevant to safety and outlines the standard experimental protocols required for a complete toxicological assessment.

Introduction

This compound (GFA), also known as Acehytisine, is a C19-diterpenoid alkaloid isolated from the tuber of Aconitum coreanum. It has been investigated primarily for its antiarrhythmic properties and has undergone clinical evaluation in China for the treatment of ventricular arrhythmias.[1][2] As with all Aconitum-derived alkaloids, a thorough understanding of its toxicological profile is critical. This guide provides an overview of the known safety-related pharmacology of GFA, focusing on its effects on cardiac ion channels and metabolic enzymes, and describes the necessary toxicological studies for a complete safety evaluation.

Known Safety-Related Pharmacology

The primary safety considerations for this compound stem from its therapeutic mechanism of action as a cardiac ion channel modulator and its significant interaction with a key drug-metabolizing enzyme.

GFA's antiarrhythmic effect is achieved by modulating several cardiac ion channels. While this is its intended therapeutic action, off-target effects or exaggerated pharmacological responses are a primary source of potential cardiotoxicity. The key interactions are with sodium and potassium channels.[3]

Data Summary: In Vitro Inhibition of Cardiac Ion Channels by this compound

Channel Parameter Value (µmol/L) Cell/System Used Reference
Late Sodium Current (INa,L) IC50 1.57 ± 0.14 Guinea Pig Ventricular Myocytes [3]
Transient Sodium Current (INa,T) IC50 21.17 ± 4.51 Guinea Pig Ventricular Myocytes [3]
hERG (IKr) Potassium Current IC50 273 ± 34 HEK293 Cells [3]

| Kv1.5 (IKur) Potassium Current | % Inhibition | 20.6% at 200 µM | Not Specified |[3] |

GFA demonstrates a selective inhibition of the late sodium current over the transient sodium current.[3] However, its inhibition of the hERG potassium channel, albeit at a much higher concentration, is a critical safety parameter, as hERG blockade is associated with a risk of drug-induced QT prolongation and Torsades de Pointes.

Signaling Pathway: Known Cardiac Ion Channel Targets of this compound

GFA_Cardiac_Targets cluster_cardiomyocyte Cardiomyocyte Membrane GFA This compound (GFA) Nav1_5_late Voltage-gated Na+ Channel (Late Current - INa,L) GFA->Nav1_5_late Strong Inhibition (IC50 = 1.57 µM) Nav1_5_transient Voltage-gated Na+ Channel (Transient Current - INa,T) GFA->Nav1_5_transient Weak Inhibition (IC50 = 21.17 µM) hERG hERG K+ Channel (IKr) GFA->hERG Very Weak Inhibition (IC50 = 273 µM) Effect_Arrhythmia Antiarrhythmic Effect Nav1_5_late->Effect_Arrhythmia Therapeutic Target Effect_Proarrhythmia Proarrhythmic Risk (QT Prolongation) hERG->Effect_Proarrhythmia Off-Target Effect

Caption: Mechanism of this compound on key cardiac ion channels.

GFA is a potent and specific inhibitor of Cytochrome P450 2D6 (CYP2D6), a critical enzyme responsible for the metabolism of approximately 25% of clinically used drugs. This creates a significant risk for drug-drug interactions when GFA is co-administered with CYP2D6 substrates.[1][4]

Data Summary: Inhibition of Cytochrome P450 Enzymes by this compound

Enzyme Parameter Value (µM) System Inhibition Type Reference
Human CYP2D6 Ki 1.20 ± 0.33 Human Liver Microsomes Noncompetitive [1]
Human CYP2D6 Ki 0.37 ± 0.16 Recombinant (rCYP2D6) Noncompetitive [1]
Monkey CYP2D Ki 0.38 ± 0.12 Monkey Liver Microsomes Competitive [1]
Dog CYP2D Ki 2.4 ± 1.3 Dog Liver Microsomes Competitive [1]

| Human CYPs | Inhibition | No significant inhibition | Recombinant CYPs | - |[1][4] |

Human CYPs with no significant inhibition include 1A2, 2A6, 2C8, 2C19, 3A4, and 3A5.[1][4]

Logical Relationship: Potential for Drug-Drug Interactions via CYP2D6 Inhibition

GFA_DDI GFA This compound CYP2D6 CYP2D6 Enzyme GFA->CYP2D6 Inhibits Metabolite Inactive Metabolite CYP2D6->Metabolite Produces Toxicity Increased Plasma Concentration of Substrate Drug CYP2D6->Toxicity Substrate Co-administered Drug (CYP2D6 Substrate) e.g., Metoprolol, Codeine Substrate->CYP2D6 Metabolized by AdverseEvent Potential for Adverse Events Toxicity->AdverseEvent

Caption: this compound inhibits CYP2D6, potentially increasing toxicity of co-administered drugs.

Required Toxicological Evaluation

A comprehensive non-clinical safety package for a compound like GFA would require, at a minimum, studies on acute and repeated-dose toxicity, and a standard battery of genotoxicity tests. The following sections describe the standard protocols for these essential, yet currently unpublished, studies.

This study aims to determine the median lethal dose (LD50) and identify potential target organs of acute toxicity.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

  • Test System: Typically female rodents (e.g., Sprague-Dawley rats), as they are often slightly more sensitive.

  • Housing: Animals are housed in controlled conditions (temperature, humidity, light cycle) with ad libitum access to food and water.

  • Dosing: A single animal is dosed with GFA at a starting dose level (e.g., 175 mg/kg). The substance is administered orally via gavage.

  • Observation:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The test continues until stopping criteria are met, allowing for the calculation of the LD50 with a confidence interval. Animals are observed for 14 days for signs of toxicity and mortality.

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

These studies evaluate the effects of GFA following prolonged exposure, identify target organs, and determine a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 28-Day Oral Toxicity Study (OECD Guideline 407)

  • Test System: Rodents (e.g., Wistar rats), with 5 animals per sex per group.

  • Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose

    • Group 3: Mid Dose

    • Group 4: High Dose

    • (Optional) Satellite groups for recovery assessment.

  • Administration: GFA is administered daily via oral gavage for 28 consecutive days.

  • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Procedures: At the end of the 28-day period, animals are euthanized.

    • Hematology & Clinical Chemistry: Blood samples are collected for analysis of a full panel of hematological and biochemical parameters.

    • Pathology: A full necropsy is performed, organ weights are recorded, and a comprehensive list of tissues is collected and preserved for histopathological examination.

  • Endpoint: The NOAEL is determined as the highest dose level at which no treatment-related adverse findings are observed.

A standard battery of tests is required to assess the potential for GFA to cause genetic damage.

3.3.1 Bacterial Reverse Mutation Test (Ames Test)

This in vitro test assesses the potential of GFA to induce gene mutations (point mutations and frameshifts).

Experimental Protocol: Ames Test (OECD Guideline 471)

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

  • Procedure (Plate Incorporation Method):

    • A mixture of the bacterial tester strain, GFA at various concentrations, and (if required) the S9 mix is prepared.

    • This mixture is combined with molten top agar (B569324) and poured onto minimal glucose agar plates.

    • Plates are incubated for 48-72 hours.

  • Endpoint: A positive result is a concentration-related increase in the number of revertant colonies (colonies that can grow without the required amino acid) compared to the solvent control.

Workflow: Bacterial Reverse Mutation (Ames) Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_eval Incubation & Evaluation Start Start Prep_Bacteria Prepare Bacterial Tester Strains Start->Prep_Bacteria Prep_GFA Prepare GFA dilutions & Controls Start->Prep_GFA Prep_S9 Prepare S9 Mix (for +S9 condition) Start->Prep_S9 Mix Mix: Bacteria + GFA + Top Agar (with and without S9) Prep_Bacteria->Mix Prep_GFA->Mix Prep_S9->Mix Pour Pour onto Minimal Glucose Agar Plates Mix->Pour Incubate Incubate (37°C, 48-72h) Pour->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data (Compare to Control) Count->Analyze Result Result: Mutagenic or Non-mutagenic Analyze->Result

Caption: Standard experimental workflow for the Ames test.

3.3.2 In Vitro Chromosomal Aberration Test

This assay detects the potential of GFA to induce structural chromosomal damage in mammalian cells.

Experimental Protocol: In Vitro Chromosomal Aberration Test (OECD Guideline 473)

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Metabolic Activation: The test is conducted with and without a rat liver S9 fraction.

  • Procedure:

    • Cell cultures are exposed to GFA at several concentrations for a short period (e.g., 3-6 hours) with and without S9, and for a longer period (e.g., 24 hours) without S9.

    • A spindle inhibitor (e.g., Colcemid) is added to arrest cells in metaphase.

    • Cells are harvested, fixed, and stained.

  • Endpoint: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, rearrangements). A significant, concentration-dependent increase in the percentage of cells with aberrations indicates a positive result.

3.3.3 In Vivo Micronucleus Test

This test assesses chromosomal damage in a whole animal model by detecting micronuclei in developing red blood cells.

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

  • Test System: Mice or rats.

  • Administration: Animals are treated with GFA, typically via two administrations 24 hours apart, by a clinically relevant route (e.g., oral or intravenous). A vehicle control and a known positive control are included.

  • Sampling: Bone marrow is collected from the femur 24 hours after the final dose.

  • Analysis:

    • The bone marrow is flushed, and smears are prepared on microscope slides.

    • Slides are stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

    • At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei.

    • The ratio of PCEs to NCEs is calculated to assess bone marrow toxicity.

  • Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates a positive result.

Conclusion

The available data on this compound indicate a clear pharmacological profile with potent effects on cardiac ion channels and a specific, strong inhibition of the CYP2D6 enzyme. These characteristics are central to its safety profile, highlighting risks of proarrhythmia and significant drug-drug interactions. However, a comprehensive toxicological assessment based on standard preclinical studies (acute and repeated dose toxicity, genotoxicity) is not publicly available. The experimental frameworks detailed in this guide represent the minimum necessary studies required to establish a complete safety profile for GFA, essential for further drug development and regulatory evaluation. Researchers and developers should prioritize conducting these studies to fully characterize the risk associated with this promising antiarrhythmic agent.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Guanfu Base A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfu base A (GFA) is a C20-diterpenoid alkaloid isolated from Aconitum coreanum. It has well-documented antiarrhythmic properties and has been investigated for its therapeutic potential in cardiovascular diseases. Recent studies have also suggested its role as an anti-inflammatory agent. This document provides detailed application notes and protocols for a range of cell-based assays to evaluate the efficacy of this compound in its primary and potential therapeutic areas. While the antiarrhythmic and metabolic effects of GFA are well-characterized, its anti-inflammatory and anti-cancer properties are less explored, and the provided protocols in these areas are generalized methods that can be adapted for GFA evaluation.

Key Biological Activities of this compound

  • Antiarrhythmic Activity: GFA primarily acts as a Class I antiarrhythmic agent by selectively inhibiting the late sodium current (INa,L) in cardiomyocytes. It also exhibits inhibitory effects on the hERG potassium channel.

  • CYP450 Inhibition: GFA is a potent and specific inhibitor of the cytochrome P450 enzyme CYP2D6, which is crucial for the metabolism of numerous clinically used drugs.

  • Anti-inflammatory Activity: GFA has been shown to ameliorate collagen-induced arthritis by reducing the production of pro-inflammatory cytokines through the suppression of NF-κB and MAPK signaling pathways.

  • Potential Anti-Cancer Activity: While direct evidence for GFA is limited, related alkaloids from the Aconitum genus have demonstrated anti-proliferative and pro-apoptotic effects, suggesting a potential area for investigation for GFA.

Data Presentation: Quantitative Efficacy of this compound

The following tables summarize the available quantitative data on the efficacy of this compound from in vitro studies.

Table 1: Inhibitory Activity of this compound on Cardiac Ion Channels

Target Ion ChannelCell TypeAssay MethodIC50 (µM)
Late Sodium Current (INa,L)Guinea pig ventricular myocytesWhole-cell patch clamp1.57
Transient Sodium Current (INa,T)Guinea pig ventricular myocytesWhole-cell patch clamp21.17
hERG Potassium CurrentHEK293 cellsWhole-cell patch clamp273

Table 2: Inhibitory Activity of this compound on Cytochrome P450 2D6

SystemProbe SubstrateInhibition TypeKi (µM)
Human Liver Microsomes (HLMs)DextromethorphanNoncompetitive1.20
Recombinant Human CYP2D6(+)-BufuralolNoncompetitive0.37

Note: Currently, there is no publicly available quantitative data (e.g., IC50 values) for the anti-inflammatory or anti-cancer effects of this compound.

Experimental Protocols

General Cell Viability Assay (MTT Assay)

This protocol is a preliminary screen to assess the general cytotoxicity of this compound on a selected cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., HEK293, H9c2, or relevant cancer cell lines) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with 100 µL of the medium containing different concentrations of GFA. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with this compound B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan F->G H Measure Absorbance (570nm) G->H I Calculate Cell Viability & IC50 H->I

Workflow for the MTT cell viability assay.

Antiarrhythmic Activity: Whole-Cell Patch Clamp Assay

This protocol measures the inhibitory effect of this compound on the late sodium current (INa,L) and hERG potassium current.

Principle: The whole-cell patch clamp technique allows for the recording of ionic currents across the cell membrane of a single cell. Specific voltage protocols are applied to isolate and measure the current flowing through the ion channels of interest.

Protocol:

  • Cell Preparation:

    • Use a cell line stably expressing the human Nav1.5 channel (for INa,L) or the hERG channel (e.g., HEK293 cells).

    • Culture cells to 70-80% confluency.

    • On the day of the experiment, detach cells and resuspend them in the external recording solution.

  • Solutions:

    • External Solution (for INa,L): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).

    • Internal Solution (for INa,L): 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2 with CsOH).

    • Note: Solutions for hERG current recording will differ.

  • Electrophysiological Recording:

    • Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply the appropriate voltage clamp protocol to elicit the desired ion channel currents.

  • Compound Application:

    • Perfuse the cells with the external solution containing various concentrations of this compound.

  • Data Acquisition and Analysis:

    • Record the ion channel currents before and after the application of GFA.

    • Measure the peak current amplitude.

    • Calculate the percentage of inhibition for each concentration of GFA.

    • Determine the IC50 value from the concentration-response curve.

G cluster_workflow Patch Clamp Assay Workflow A Prepare Cells Expressing Target Ion Channel B Obtain Whole-Cell Configuration A->B C Record Baseline Ion Current B->C D Perfuse with This compound C->D E Record Ion Current with GFA D->E F Analyze Current Inhibition & Calculate IC50 E->F

Workflow for the whole-cell patch clamp assay.

Anti-inflammatory Activity: Cytokine Release Assay (Generalized Protocol)

This protocol describes a general method to assess the ability of this compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS to produce and release pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The concentration of these cytokines in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at an appropriate density.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification (ELISA):

    • Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6.

    • Follow the manufacturer's instructions to measure the concentration of each cytokine in the collected supernatants.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each concentration of GFA compared to the LPS-stimulated control.

    • If a dose-dependent effect is observed, an IC50 value can be determined.

G cluster_pathway Anti-inflammatory Signaling of this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK GFA This compound GFA->IKK inhibits GFA->MAPK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors in Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines gene transcription

GFA's anti-inflammatory mechanism of action.

Potential Anti-Cancer Activity: Apoptosis Assay (Generalized Protocol)

This generalized protocol using Annexin V/Propidium Iodide (PI) staining can be adapted to investigate if this compound induces apoptosis in cancer cell lines.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed a cancer cell line of interest in a 6-well plate.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant.

    • Evaluate the dose-dependent effect of GFA on apoptosis induction.

G cluster_pathway Hypothetical Apoptotic Pathway for Guanfu Alkaloids GFA Guanfu Alkaloid Bcl2 Bcl-2 (Anti-apoptotic) GFA->Bcl2 down-regulates Bax Bax (Pro-apoptotic) GFA->Bax up-regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Hypothetical apoptotic pathway for Guanfu alkaloids.

Disclaimer

The information provided in these application notes and protocols is intended for research use only by qualified professionals. The generalized protocols for anti-inflammatory and anti-cancer assays are provided as a guide and should be optimized for specific experimental conditions and cell lines. There is currently a lack of specific published protocols and quantitative data for the anti-inflammatory and anti-cancer effects of this compound. Researchers should perform their own validation experiments.

Application Notes and Protocols for Studying the Ion Channel Effects of Guanfu Base A Using Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Guanfu base A (GFA) is a diterpenoid alkaloid isolated from the plant Aconitum coreanum. It has garnered significant interest for its potential therapeutic applications, particularly as an antiarrhythmic agent.[1][2][3] The primary mechanism of action for GFA's antiarrhythmic effects is believed to be its modulation of various ion channels.[1][2] The patch clamp technique is the gold standard for investigating the effects of compounds like GFA on ion channel function, providing high-resolution recording of ionic currents across the cell membrane.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on key cardiac and neuronal ion channels using the whole-cell patch clamp technique.

Quantitative Data Summary

The inhibitory effects of this compound on various ion channels have been quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the available data for easy comparison.

Ion ChannelCurrentIC50Species/Cell LineReference
hERG (Kv11.1)IKr1.64 mMHuman (HEK293 cells)[1][7]
Voltage-gated Na+ ChannelLate Sodium Current (INa,L)1.57 µMGuinea Pig (ventricular myocytes)[1][2][3]
Voltage-gated Na+ ChannelTransient Sodium Current (INa,T)21.17 µMGuinea Pig (ventricular myocytes)[1][2][3]
Kv1.5IKur>200 µM (20.6% inhibition)Guinea Pig (ventricular myocytes)[1][3]

Experimental Protocols

The whole-cell patch clamp technique is the primary method for elucidating the effects of this compound on ion channels.[1][3] This section provides detailed protocols for investigating the effects of GFA on hERG potassium channels and voltage-gated sodium channels.

Cell Preparation

a) HEK293 Cells for hERG Channel Recording:

  • Cell Culture: Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Transient Transfection: For studying hERG channels, transiently transfect HEK293 cells with a plasmid encoding the hERG channel cDNA using a suitable transfection reagent. Co-transfect with a marker gene (e.g., green fluorescent protein, GFP) to identify transfected cells. Recordings are typically performed 24-48 hours post-transfection.[7]

b) Guinea Pig Ventricular Myocytes for Sodium Channel Recording:

  • Isolation: Isolate single ventricular myocytes from the hearts of adult guinea pigs using enzymatic digestion with collagenase and protease.

  • Storage: Store the isolated myocytes in a Kraftbrühe (KB) solution at 4°C and use for recording within 8 hours of isolation.

Solutions and Reagents

a) For hERG (IKr) Recording in HEK293 Cells:

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.

  • External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

b) For Late (INa,L) and Transient (INa,T) Sodium Current Recording in Guinea Pig Ventricular Myocytes:

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH. To isolate sodium currents, potassium channel blockers (e.g., 4-aminopyridine) and calcium channel blockers (e.g., nifedipine) can be added to the external solution.

  • This compound Stock Solution: Prepared as described above.

Whole-Cell Patch Clamp Recording
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.[8]

  • Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[1]

  • Whole-Cell Configuration: After achieving a giga-seal, apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration. This allows for electrical access to the entire cell.[1][5]

  • Data Acquisition: Use a patch clamp amplifier and data acquisition software to record the ion channel currents. Compensate for pipette and whole-cell capacitance.

Voltage Clamp Protocols

a) hERG (IKr) Current Protocol:

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.

  • Repolarize the membrane to -50 mV for 3 seconds to elicit the characteristic large hERG tail current.

  • Apply this protocol at a regular interval (e.g., every 15 seconds) to monitor the current amplitude before and after the application of this compound.

b) Transient (INa,T) and Late (INa,L) Sodium Current Protocol:

  • Hold the cell at a membrane potential of -120 mV.

  • Apply a depolarizing pulse to -20 mV for 200 ms (B15284909).

  • The peak inward current at the beginning of the pulse represents the transient sodium current (INa,T).

  • The sustained inward current measured at the end of the 200 ms pulse represents the late sodium current (INa,L).

  • Apply this protocol at a regular interval (e.g., every 10 seconds) to monitor both current components.

Data Analysis
  • Measure the peak current amplitude for INa,T and the sustained current amplitude for INa,L. For hERG, measure the peak tail current amplitude.

  • To determine the IC50 value, record currents in the absence (control) and presence of increasing concentrations of this compound.

  • Calculate the percentage of current inhibition for each concentration using the formula: (% Inhibition = [1 - (I_drug / I_control)] * 100).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Cell Preparation (HEK293 or Myocytes) seal_formation Giga-seal Formation cell_prep->seal_formation solution_prep Solution Preparation (Internal & External) solution_prep->seal_formation pipette_prep Pipette Fabrication pipette_prep->seal_formation whole_cell Whole-Cell Configuration seal_formation->whole_cell voltage_clamp Apply Voltage Clamp Protocol whole_cell->voltage_clamp record_current Record Ion Channel Currents voltage_clamp->record_current drug_application Apply this compound (Increasing Concentrations) record_current->drug_application data_analysis Data Analysis (% Inhibition) drug_application->data_analysis ic50 IC50 Determination (Hill Equation) data_analysis->ic50

Caption: Workflow for Patch Clamp Analysis of this compound.

Signaling Pathway

The available data suggests that this compound directly interacts with and inhibits ion channels. There is no evidence for a complex upstream signaling cascade.

signaling_pathway cluster_channels Ion Channels GFA This compound hERG hERG (Kv11.1) GFA->hERG Inhibition Na_late Late Na+ Current (INa,L) GFA->Na_late Inhibition Na_transient Transient Na+ Current (INa,T) GFA->Na_transient Inhibition

Caption: Direct Modulation of Ion Channels by this compound.

References

Application Notes and Protocols for Guanfu Base A as an Anti-Arrhythmic Agent in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum, for use as an anti-arrhythmic agent in preclinical research models. The protocols and data presented herein are intended to guide researchers in designing and executing experiments to evaluate the electrophysiological properties and therapeutic potential of GFA and other novel anti-arrhythmic compounds.

This compound has been identified as a multi-ion channel blocker with a primary mechanism of selectively inhibiting the late sodium current (INa,L), which contributes to its anti-arrhythmic effects.[1][2] It has been approved in China for the treatment of supraventricular tachycardia and has shown efficacy against various types of arrhythmias in experimental settings.[3]

Mechanism of Action

This compound exerts its anti-arrhythmic effects primarily by modulating cardiac ion channels. Its principal mechanism is the selective inhibition of the late component of the cardiac sodium current (INa,L) over the peak transient current (INa,T).[1][2] This selectivity is crucial, as an enhanced late sodium current is a known contributor to arrhythmogenesis. By blocking INa,L, GFA helps to stabilize the cardiac action potential.

Additionally, GFA affects other key ion channels involved in cardiac repolarization, including:

  • hERG Potassium Channels: GFA inhibits the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr).[1]

  • L-type Calcium Channels: It blocks L-type calcium channels in a concentration-dependent manner, reducing Ca2+ influx.[3]

  • Delayed Rectifier Potassium Current (Ik): GFA has demonstrated inhibitory effects on the delayed rectifier current in ventricular myocytes.[4]

This multi-channel blocking activity contributes to its broad-spectrum anti-arrhythmic potential.

GFA_Mechanism_of_Action GFA This compound INaL Late Na+ Channel GFA->INaL Inhibits (Selective) hERG hERG K+ Channel GFA->hERG Inhibits CaL L-type Ca2+ Channel GFA->CaL Inhibits Ik Delayed Rectifier K+ GFA->Ik APD Prolongs Action Potential Duration ERP Prolongs Effective Refractory Period AntiArrhythmia Anti-Arrhythmic Effect

Caption: Mechanism of action of this compound on cardiac ion channels.
Quantitative Data: Inhibitory Concentrations and Efficacy

The following tables summarize the quantitative data for this compound's effects on various ion channels and its efficacy in preclinical arrhythmia models.

Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound

Ion Channel Cell Type IC50 Value (µmol/L) Reference
Late Sodium Current (INa,L) Guinea Pig Ventricular Myocytes 1.57 ± 0.14 [1]
Transient Sodium Current (INa,T) Guinea Pig Ventricular Myocytes 21.17 ± 4.51 [1]

| hERG Current (IhERG) | Guinea Pig Ventricular Myocytes | 273 ± 34 |[1] |

Table 2: Effective Doses of this compound in Animal Models of Arrhythmia

Arrhythmia Model Animal Model GFA Dosage Effect Reference
K+-free and high Ca2+ induced VT and VF Rat (Langendorff heart) 20-30 mg/L Reduced rate of VT and VF [5]
Beiwutine-induced arrhythmia Conscious Rats 2.5-10 mg/kg (IV) Increased the amount of beiwutine needed to produce arrhythmia [5]
Ouabain-induced VT Conscious Dogs 9-10 mg/kg (IV) Reverted VT to sinus rhythm in 1-2 minutes [5]

| ACh-induced atrial fibrillation | Anesthetized Dogs | 10-20 mg/kg (IV) | Protected against atrial fibrillation |[5] |

Experimental Protocols

The following protocols are generalized methodologies for inducing arrhythmia and subsequently evaluating the anti-arrhythmic effects of this compound. Researchers should adapt these protocols to their specific experimental setup and institutional guidelines.

Protocol 1: In Vivo Ouabain-Induced Arrhythmia Model in Dogs

This protocol describes the induction of ventricular tachycardia (VT) using ouabain (B1677812) in conscious dogs to test the therapeutic efficacy of GFA.

Materials:

  • This compound hydrochloride

  • Ouabain

  • Saline solution (0.9% NaCl)

  • Conscious dogs (species to be justified and approved by an ethics committee)

  • ECG monitoring system

  • Intravenous (IV) catheters

Procedure:

  • Animal Preparation: Acclimatize conscious dogs to the experimental environment to minimize stress. Place an IV catheter in a suitable vein (e.g., cephalic vein) for drug administration.

  • Baseline ECG: Record a stable baseline ECG for at least 30 minutes before any drug administration.

  • Arrhythmia Induction: Administer ouabain intravenously to induce ventricular tachycardia. The specific dose and infusion rate of ouabain should be predetermined in pilot studies to reliably induce sustained VT.

  • GFA Administration: Once sustained VT is established and confirmed by ECG, administer this compound intravenously at a dose of 9-10 mg/kg.[5]

  • Monitoring and Data Collection: Continuously monitor the ECG throughout the experiment. Record the time to conversion from VT to normal sinus rhythm. Monitor for any adverse effects.

  • Post-Procedure Care: Ensure appropriate post-procedural monitoring and care for the animals as per ethical guidelines.

Protocol 2: In Vitro Whole-Cell Patch Clamp Assay

This protocol is for assessing the inhibitory effect of GFA on specific ion channels (e.g., INa,L or IhERG) in isolated cardiomyocytes or transfected cell lines (e.g., HEK293).[1][6]

Materials:

  • Isolated ventricular myocytes (e.g., from guinea pig) or HEK293 cells expressing the channel of interest

  • Whole-cell patch clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Internal (pipette) and external solutions specific to the ion channel being studied

  • This compound stock solution (in a suitable solvent like DMSO)

Procedure:

  • Cell Preparation: Prepare a suspension of isolated cardiomyocytes or cultured cells.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.

  • Baseline Current Recording:

    • Clamp the cell at a holding potential (e.g., -80 mV).

    • Apply a specific voltage protocol to elicit the current of interest (e.g., a depolarizing pulse to +20 mV for 2 seconds followed by repolarization to -50 mV to record the hERG tail current).[6]

    • Record stable baseline currents for several minutes.

  • Compound Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound. Allow sufficient time for the drug effect to reach a steady state.

  • Data Acquisition: Record the ionic currents in the presence of GFA.

  • Data Analysis: Measure the peak current amplitude before and after drug application. Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_invivo In Vivo Model (e.g., Dog) cluster_invitro In Vitro Model (Patch Clamp) A1 Animal Acclimatization & IV Catheter Placement A2 Record Baseline ECG A1->A2 A3 Induce Arrhythmia (e.g., Ouabain Infusion) A2->A3 A4 Administer GFA (IV) A3->A4 A5 Continuous ECG Monitoring & Data Analysis A4->A5 B1 Isolate Cardiomyocytes or Culture Cells B2 Establish Whole-Cell Configuration B1->B2 B3 Record Baseline Ion Channel Current B2->B3 B4 Perfuse with GFA B3->B4 B5 Record Current Inhibition & Calculate IC50 B4->B5 Title General Experimental Workflow for Evaluating GFA's Anti-Arrhythmic Effects

Caption: Workflow for in vivo and in vitro evaluation of this compound.

References

Troubleshooting & Optimization

Guanfu base A solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with Guanfu base A in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a diterpenoid alkaloid isolated from Aconitum coreanum.[1] It is recognized for its antiarrhythmic properties.[1][2] Key chemical properties are summarized below:

PropertyValue
Molecular Formula C24H31NO6
Molecular Weight 429.51 g/mol
Appearance White to off-white solid
CAS Number 1394-48-5

Q2: What are the known solubility characteristics of this compound?

This compound is poorly soluble in aqueous solutions.[3] It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol.[4] For experimental use, it is typically first dissolved in an organic solvent like DMSO to create a stock solution, which is then diluted into the final aqueous experimental medium.[3]

Q3: Are there established methods to dissolve this compound for in vivo and in vitro experiments?

Yes, co-solvent systems are commonly used to achieve clear solutions of this compound for experimental purposes.[3][5] The table below summarizes some effective solvent formulations. It is important to add the solvents sequentially and ensure the compound is fully dissolved at each step.[3]

Formulation ComponentsAchievable ConcentrationNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.82 mM)Yields a clear solution.[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.82 mM)Yields a clear solution.[5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.82 mM)Suitable for certain in vivo models.[5]
100% DMSO100 mg/mL (232.82 mM)Requires sonication; use freshly opened DMSO.[5]

Q4: How does this compound exert its antiarrhythmic effects?

This compound's primary antiarrhythmic mechanism involves the modulation of cardiac ion channels.[6][7] It selectively inhibits the late sodium current (INa,L) and also blocks the human ether-a-go-go-related gene (hERG) potassium channel.[6][7] This action alters the cardiac action potential, which is key in controlling heart rhythm.[8]

Guanfu_Base_A_Signaling_Pathway cluster_cardiomyocyte Cardiac Myocyte Membrane cluster_effects Electrophysiological Effects GFA This compound Na_channel Late Na+ Channel (Nav1.5) GFA->Na_channel Inhibits hERG_channel hERG K+ Channel (Kv11.1) GFA->hERG_channel Inhibits AP_prolongation Action Potential Prolongation Na_channel->AP_prolongation Contributes to hERG_channel->AP_prolongation Leads to Reduced_arrhythmia Antiarrhythmic Effect AP_prolongation->Reduced_arrhythmia Results in Troubleshooting_Workflow start Start: this compound insoluble in aqueous buffer check_stock Did you prepare a concentrated stock solution in DMSO first? start->check_stock prepare_stock Prepare a stock solution in 100% DMSO. Use sonication if needed. check_stock->prepare_stock No dilute Are you diluting the stock solution into the aqueous buffer? check_stock->dilute Yes prepare_stock->dilute direct_dissolution_fail Direct dissolution in aqueous buffer is not recommended. dilute->direct_dissolution_fail No precipitation Is precipitation occurring upon dilution? dilute->precipitation Yes use_cosolvent Use a co-solvent system. (e.g., DMSO/PEG300/Tween-80/Saline) precipitation->use_cosolvent gentle_heat Try gentle heating and/or sonication of the final solution. precipitation->gentle_heat check_concentration Is the final concentration too high? use_cosolvent->check_concentration gentle_heat->check_concentration lower_concentration Lower the final concentration of this compound. check_concentration->lower_concentration Yes success Success: Clear Solution check_concentration->success No lower_concentration->success Experimental_Workflow start Start: Prepare Guanfu Base A Solution weigh 1. Weigh this compound powder start->weigh add_dmso 2. Dissolve in 10% final volume of DMSO weigh->add_dmso sonicate Vortex and/or sonicate until clear add_dmso->sonicate add_peg300 3. Add 40% final volume of PEG300 and mix sonicate->add_peg300 add_tween80 4. Add 5% final volume of Tween-80 and mix add_peg300->add_tween80 add_saline 5. Slowly add 45% final volume of Saline/PBS add_tween80->add_saline final_solution End: Clear working solution add_saline->final_solution

References

Validating Guanfu base A purity and identity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for researchers working with Guanfu base A. It includes troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during experimental procedures for validating the purity and identity of this compound.

Frequently Asked Questions (FAQs)

FAQ 1: How can I confirm the identity of my this compound sample?

The identity of this compound should be confirmed using a combination of chromatographic and spectroscopic techniques. The primary methods are Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Identity Confirmation

Technique Methodology Expected Outcome
Mass Spectrometry (MS) Electrospray Ionization (ESI-MS): - Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). - Instrumentation: Infuse the sample directly or via Liquid Chromatography (LC) into a mass spectrometer equipped with an ESI source. - Analysis: Acquire the mass spectrum in positive ion mode.The protonated molecule [M+H]⁺ should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₂₄H₃₁NO₆, MW: 429.51). High-resolution mass spectrometry (HRMS) should provide a mass accuracy of < 5 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR: - Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved to avoid poor spectral resolution.[1][2][3] - Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). - Analysis: Compare the obtained chemical shifts, coupling constants, and signal integrations with a reference spectrum or published data for this compound.The ¹H and ¹³C NMR spectra should exhibit the characteristic signals corresponding to the unique chemical structure of this compound, a diterpenoid alkaloid. The pattern of signals in both the aromatic and aliphatic regions should be consistent with the expected structure.
FAQ 2: What is the recommended method for determining the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of this compound. A stability-indicating method should be used to ensure that all potential impurities and degradation products are separated from the main peak.

Experimental Protocol: HPLC Purity Determination

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) is typically used. A starting point could be a gradient of 20-80% acetonitrile over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at a wavelength where this compound has significant absorbance (e.g., 210 nm or determined by UV scan).
Injection Volume 10-20 µL
Sample Preparation Accurately weigh and dissolve this compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

Data Analysis: Purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram (Area % method).

Purity Calculation
Formula Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Acceptance Criteria For research purposes, a purity of ≥98% is generally considered acceptable.

Troubleshooting Guides

Troubleshooting HPLC Analysis

Issue 1: Peak Tailing in the this compound Chromatogram

Peak tailing is a common issue, particularly with basic compounds like alkaloids, and can affect the accuracy of purity assessment.[4][5][6][7]

Potential Cause Troubleshooting Step
Secondary Interactions with Residual Silanols - Use an end-capped C18 column: These columns have fewer free silanol (B1196071) groups. - Lower the mobile phase pH: Adding an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can protonate the silanol groups and reduce interactions. - Add a competing base: A small amount of a competing base like triethylamine (B128534) (TEA) can be added to the mobile phase to block the active sites.
Column Overload Reduce the concentration of the sample or the injection volume.[6]
Column Contamination or Void - Flush the column: Use a strong solvent wash to remove contaminants. - Use a guard column: This protects the analytical column from strongly retained impurities. - Replace the column: If flushing does not resolve the issue, the column may be irreversibly damaged.[5]
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase composition to avoid peak distortion.

Issue 2: Inconsistent Retention Times

Potential Cause Troubleshooting Step
Changes in Mobile Phase Composition - Prepare fresh mobile phase daily: Evaporation of organic solvent can alter the composition. - Ensure proper mixing and degassing: Use an online degasser or sonicate the mobile phase.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.
Pump Issues or Leaks Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
Troubleshooting NMR Analysis

Issue 1: Poorly Resolved or Broad NMR Signals

Potential Cause Troubleshooting Step
Incomplete Dissolution of Sample Ensure the sample is fully dissolved in the deuterated solvent. Gentle warming or vortexing may aid dissolution. Prepare the sample in a separate vial before transferring to the NMR tube.[2]
Presence of Particulate Matter Filter the sample solution through a small plug of cotton or a syringe filter into the NMR tube to remove any suspended solids.[1][8]
Sample Concentration is too High An overly concentrated sample can lead to broadened signals. A typical concentration for a small molecule like this compound is 5-25 mg in 0.6-0.7 mL of solvent for ¹H NMR.[2]
Poor Shimming The magnetic field homogeneity needs to be optimized (shimming) for each sample to obtain sharp signals.
Paramagnetic Impurities The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is clean.

Visualizations

Experimental Workflow: Purity and Identity Validation

cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Identity Confirmation Guanfu_base_A_Sample This compound Sample Dissolution Dissolve in appropriate solvent Guanfu_base_A_Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC For Purity MS Mass Spectrometry Dissolution->MS For Identity NMR NMR Spectroscopy Dissolution->NMR For Identity Purity_Assessment Purity ≥ 98%? HPLC->Purity_Assessment Purity_Assessment->MS Yes Troubleshoot_Purity Troubleshoot Purity (See Guide) Purity_Assessment->Troubleshoot_Purity No Identity_Confirmed Identity Confirmed MS->Identity_Confirmed NMR->Identity_Confirmed Final_Validation Final_Validation Identity_Confirmed->Final_Validation Proceed with Experiments

Caption: Workflow for this compound purity and identity validation.

Signaling Pathway: this compound Mechanism of Action

This compound is known to be an antiarrhythmic agent that selectively inhibits the late sodium current (INa,L) in cardiac myocytes.[9] This inhibition helps to prevent the sodium and subsequent calcium overload in the cell, which is a key factor in the development of certain cardiac arrhythmias.

cluster_0 Cardiac Myocyte Membrane Nav15 Nav1.5 Channel (Voltage-gated Na⁺ Channel) Late_INa Late Na⁺ Influx (Late INa) Nav15->Late_INa NCX Na⁺/Ca²⁺ Exchanger Ca_Overload Intracellular Ca²⁺ Overload NCX->Ca_Overload Guanfu_base_A This compound Guanfu_base_A->Nav15 Inhibits Na_Overload Intracellular Na⁺ Overload Late_INa->Na_Overload Na_Overload->NCX Reduces Ca²⁺ efflux via reverse mode NCX Arrhythmia Cardiac Arrhythmias Ca_Overload->Arrhythmia

Caption: this compound inhibits the late Na⁺ current to prevent arrhythmia.

References

Validation & Comparative

A Comparative Guide to Guanfu Base A and Verapamil in Sinoatrial Node Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of Guanfu base A (GFA) and verapamil (B1683045) on the sinoatrial node (SAN), the heart's natural pacemaker. The information presented is based on available experimental data to assist in research and drug development endeavors.

Executive Summary

This compound, an alkaloid isolated from Aconitum coreanum, and verapamil, a well-established L-type calcium channel blocker, both exhibit negative chronotropic effects, leading to a reduction in heart rate through the inhibition of the sinoatrial node. However, their underlying mechanisms of action and selectivity profiles appear to differ significantly. Verapamil directly blocks L-type calcium channels, a key component of the SAN action potential. In contrast, evidence suggests that this compound's primary mechanism involves the selective inhibition of the late sodium current (INa,L), with a more pronounced effect on heart rate over myocardial contractility compared to verapamil.

Quantitative Comparison of Inhibitory Effects

ParameterThis compound (GFA)VerapamilReference
Effect on SAN Firing Rate Dose-dependently decreases spontaneous electrical discharge rate. A concentration of 214.5 µg/mL reduced the rate from a control of 208 ± 13 bpm to 115 ± 8 bpm in isolated guinea pig SAN.Dose-dependently decreases the rate of spontaneous impulse initiation in isolated SAN preparations.[1]
IC30 Ratio (Negative Inotropic vs. Negative Chronotropic Effects) 9.381.73[1]
Primary Mechanism of Action Selective inhibition of the late sodium current (INa,L). Not mediated by calcium channel or β-adrenoceptor blockade.Blockade of L-type calcium channels (slow inward current).[1][2][3][4]

Note: The higher IC30 ratio for GFA suggests a greater selectivity for heart rate reduction over reducing the force of contraction compared to verapamil[1].

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and verapamil in inhibiting the sinoatrial node are depicted in the following signaling pathway diagrams.

GFA_Pathway GFA This compound Late_Na_Channel Late Sodium Channel (INa,L) in SAN Pacemaker Cell GFA->Late_Na_Channel Inhibits Na_Influx Reduced Late Na+ Influx Late_Na_Channel->Na_Influx Leads to DD_Slope Decreased Slope of Phase 4 Diastolic Depolarization Na_Influx->DD_Slope Threshold Delayed Time to Reach Threshold Potential DD_Slope->Threshold Firing_Rate Decreased Spontaneous Firing Rate of SAN Threshold->Firing_Rate Verapamil_Pathway Verapamil Verapamil L_Type_Ca_Channel L-type Calcium Channel (ICa,L) in SAN Pacemaker Cell Verapamil->L_Type_Ca_Channel Blocks Ca_Influx Reduced Ca2+ Influx during Phases 4 & 0 L_Type_Ca_Channel->Ca_Influx Leads to DD_Slope Decreased Slope of Phase 4 Diastolic Depolarization Ca_Influx->DD_Slope Upstroke_Velocity Reduced Upstroke Velocity of Phase 0 Ca_Influx->Upstroke_Velocity Threshold Delayed Time to Reach Threshold Potential DD_Slope->Threshold Upstroke_Velocity->Threshold Firing_Rate Decreased Spontaneous Firing Rate of SAN Threshold->Firing_Rate Experimental_Workflow_SAN Animal_Euthanasia Humane Euthanasia of Guinea Pig or Rabbit Heart_Isolation Rapid Excision of the Heart Animal_Euthanasia->Heart_Isolation SAN_Dissection Dissection of the Sinoatrial Node Region Heart_Isolation->SAN_Dissection Tissue_Mounting Mounting of SAN Preparation in an Organ Bath SAN_Dissection->Tissue_Mounting Superfusion Superfusion with Oxygenated Tyrode's Solution (36-37°C) Tissue_Mounting->Superfusion Stabilization Stabilization Period (e.g., 60 minutes) Superfusion->Stabilization Baseline_Recording Baseline Recording of Spontaneous Action Potentials (Intracellular Microelectrode) Stabilization->Baseline_Recording Drug_Application Cumulative Application of This compound or Verapamil Baseline_Recording->Drug_Application Data_Acquisition Recording of Dose-Dependent Changes in Action Potential Parameters Drug_Application->Data_Acquisition Data_Analysis Analysis of Firing Rate, Diastolic Depolarization Rate, Action Potential Duration, etc. Data_Acquisition->Data_Analysis

References

A Comparative Analysis of the Biological Activities of Guanfu Base A and Guanfu Base G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the known biological activities of Guanfu base A (GFA) and Guanfu base G (GFG), two diterpenoid alkaloids isolated from Aconitum coreanum. While extensive research has elucidated the pharmacological profile of GFA, a significant knowledge gap exists for GFG, positioning GFA as a critical analogue for inferring potential therapeutic applications and guiding future research.

Executive Summary

This compound has demonstrated a range of biological activities, most notably antiarrhythmic, anti-inflammatory, and analgesic effects. Its mechanisms of action have been investigated, revealing interactions with key signaling pathways and ion channels. In stark contrast, the biological activities of Guanfu base G remain largely unexplored, with a significant lack of published data. This guide presents a comprehensive overview of the existing data for GFA, including quantitative comparisons and detailed experimental protocols, to serve as a benchmark for the potential evaluation of GFG.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for the biological activities of this compound. No comparable data is currently available for Guanfu base G in the public domain.

Table 1: Anti-inflammatory Activity of this compound

AssayModelKey FindingsReference
Collagen-Induced Arthritis (CIA)Rat ModelGFA treatment (1, 2, and 4 mg/kg, i.g.) significantly ameliorated clinical symptoms of arthritis, including paw swelling and arthritic index, in a dose-dependent manner.[1]
Pro-inflammatory Cytokine LevelsCIA RatsGFA treatment markedly reduced the levels of TNF-α, IL-1β, and IL-6 in the serum and joint tissues.[1]

Table 2: Analgesic Activity of this compound

AssayModelDosageKey FindingsReference
Hot-Plate TestMouse Model10.3, 14.7, 20, 30 mg/kgDose-dependent increase in pain threshold.[2]
Acetic Acid-Induced Writhing TestMouse Model3.75, 7.5, 15, 30 mg/kgSignificant inhibition of writhing response.[2]
Carrageenan-Induced Inflammatory PainRat Model15, 30 mg/kgAttenuation of inflammatory pain.[2]

Table 3: Cytochrome P450 Inhibition by this compound

EnzymeSpeciesInhibition TypeKi Value (μM)Reference
CYP2D6Human Liver MicrosomesNoncompetitive1.20 ± 0.33[3]
CYP2D6Recombinant HumanNoncompetitive0.37 ± 0.16[3]
CYP2DMonkeyCompetitive0.38 ± 0.12[3]
CYP2DDogCompetitive2.4 ± 1.3[3]

Table 4: Biological Activity of Guanfu Base G

ActivityAssayModelKey FindingsReference
Anti-inflammatory--Data not available-
Analgesic--Data not available-
Other--Data not available-

Key Biological Activities and Signaling Pathways of this compound

This compound exhibits a multifaceted pharmacological profile, with its primary activities centered around antiarrhythmic, anti-inflammatory, and analgesic effects.

Antiarrhythmic Activity

GFA's antiarrhythmic properties are attributed to its selective inhibition of the late sodium current (INa,L) over the peak transient current (INa,T).[4] This selective action is a key mechanism for its efficacy in certain types of arrhythmias.[4] Additionally, GFA has been shown to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, another important target for antiarrhythmic drugs.[4]

Anti-inflammatory and Analgesic Activities

GFA has been reported to possess both anti-inflammatory and analgesic properties.[1] Studies in a rat model of collagen-induced arthritis have shown that GFA can significantly reduce inflammation and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] The underlying mechanism for these effects involves the suppression of the NF-κB and MAPK signaling pathways.[1]

Guanfu_Base_A_Anti_Inflammatory_Pathway cluster_pathways Signaling Pathways GFA This compound MAPK MAPK (p38, ERK, JNK) GFA->MAPK inhibits NFkB NF-κB GFA->NFkB inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->MAPK activates Inflammatory_Stimuli->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Pro_inflammatory_Cytokines induces NFkB->Pro_inflammatory_Cytokines induces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation mediates

This compound Anti-inflammatory Signaling Pathway

Experimental Protocols

Detailed methodologies for key experiments to assess the biological activities of Guanfu alkaloids are provided below. These protocols are applicable for the evaluation of both GFA and future studies on GFG.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220 g) are used.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Treatment: Test compounds (this compound or G) are administered orally or intraperitoneally at various doses 1 hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Anti_Inflammatory_Assay_Workflow Start Start: Animal Acclimatization Treatment Administer this compound/G or Vehicle Start->Treatment Carrageenan_Injection Inject Carrageenan into Paw Treatment->Carrageenan_Injection 1 hour post-treatment Paw_Measurement Measure Paw Volume at Timed Intervals Carrageenan_Injection->Paw_Measurement 0, 1, 2, 3, 4 hours post-injection Data_Analysis Calculate Percentage Inhibition of Edema Paw_Measurement->Data_Analysis End End: Evaluate Anti-inflammatory Effect Data_Analysis->End

Workflow for Carrageenan-Induced Paw Edema Assay
Analgesic Activity: Hot Plate Test in Mice

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Apparatus: A hot plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The basal reaction time of each mouse (licking of paws or jumping) is recorded by placing it on the hot plate. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Mice are then treated with the test compound (this compound or G), vehicle, or a standard analgesic (e.g., morphine).

    • The reaction time is measured again at specific intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: The percentage increase in pain threshold is calculated.

Cytochrome P450 (CYP2D6) Inhibition Assay
  • System: Human liver microsomes or recombinant human CYP2D6.

  • Substrate: A fluorescent probe substrate for CYP2D6 (e.g., AMMC).

  • Procedure:

    • The test compound (this compound or G) is pre-incubated with the microsomes or recombinant enzyme.

    • The reaction is initiated by adding the substrate and an NADPH-generating system.

    • The formation of the fluorescent metabolite is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is determined, and the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are calculated.

Future Directions for Guanfu Base G Research

The comprehensive data available for this compound provides a clear roadmap for the investigation of Guanfu base G. Future research should focus on:

  • Initial Screening: Performing broad-spectrum screening of GFG for various biological activities, including anti-inflammatory, analgesic, and cytotoxic effects.

  • Mechanism of Action Studies: If any significant activity is observed, subsequent studies should aim to elucidate the underlying molecular mechanisms, including its effects on key signaling pathways such as NF-κB and MAPK.

  • Direct Comparison with GFA: Conducting head-to-head comparative studies of GFA and GFG to understand the structure-activity relationships and identify any potential advantages of one compound over the other.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of GFG to assess its drug-like properties.

By leveraging the knowledge gained from GFA, researchers can efficiently design and execute studies to unlock the potential therapeutic value of Guanfu base G.

References

Guanfu Base A: A Comparative Efficacy Analysis Against Other Antiarrhythmic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Guanfu base A (GFA), a novel antiarrhythmic agent, with established antiarrhythmic drugs across different classes. The information is supported by preclinical and clinical experimental data to aid in research and development decisions.

Overview of this compound and Comparator Drugs

This compound is a diterpenoid alkaloid extracted from the traditional Chinese medicine Aconitum coreanum. Its primary mechanism of action is the selective inhibition of the late sodium current (INa,L), positioning it as a unique antiarrhythmic agent. For the purpose of this comparison, GFA will be evaluated against representatives from the Vaughan Williams classification of antiarrhythmic drugs:

  • Class Ic: Propafenone (B51707): A sodium channel blocker with potent effects on the fast inward sodium current.

  • Class III: Amiodarone & Sotalol (B1662669): Primarily potassium channel blockers that prolong the cardiac action potential. Amiodarone also exhibits properties of other classes. Sotalol also has beta-blocking activity.

  • Class IV: Verapamil (B1683045): A calcium channel blocker that primarily affects the atrioventricular (AV) node.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and comparator drugs from in vitro and clinical studies.

In Vitro Efficacy: Inhibition of Cardiac Ion Channels

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

DrugIon ChannelIC50 (µM)Test System
This compound Late Sodium Current (INa,L) 1.57 [1]Guinea Pig Ventricular Myocytes
Transient Sodium Current (INa,T)21.17[1]Guinea Pig Ventricular Myocytes
hERG (IKr)273[1]HEK293 Cells
Kv1.5 (IKur)>200 (20.6% inhibition at 200 µM)Not Specified
Propafenone Kir2.1 (IK1)EC50 = 0.012CHO Cells
Amiodarone hERG (IKr)0.8HEK293 Cells
Late Sodium Current (INa,L)3.0HEK293 Cells
Sodium Channel ([3H]BTXB binding)3.6Rat Cardiac Tissue
Sotalol hERG (IKr)343 (automated patch-clamp)HEK293 Cells
hERG (IKr)78 (manual patch-clamp)HEK293 Cells
Native IKr52Rabbit Ventricular Myocytes
Verapamil hERG (IKr)0.143Not Specified
hERG (IKr)0.214 (automated patch-clamp)HEK293 Cells
Native IKr0.268Rabbit Ventricular Myocytes
L-type Ca2+ Channel0.25 - 15.5Various
fKv1.4ΔN260.71Xenopus oocytes
Preclinical Efficacy: Animal Models of Arrhythmia
DrugAnimal ModelArrhythmia TypeKey Findings
This compound Rat Langendorff HeartK+-free and high Ca2+ inducedReduced ventricular tachycardia (VT) and ventricular fibrillation (VF) rate at 20-30 mg/L.[2]
Conscious RatsBeioutine-inducedIncreased the amount of beiwutine needed to produce arrhythmias at 2.5-10 mg/kg IV.[2]
Conscious DogsOuabain-induced VTReverted VT to sinus rhythm in 1-2 min at 9-10 mg/kg IV.[2]
Anesthetized DogsAcetylcholine-induced Atrial FibrillationEffective in protecting against atrial fibrillation at 10-20 mg/kg IV.[2]
Clinical Efficacy: Human Studies

A meta-analysis of 14 randomized controlled trials (1,294 patients) compared the efficacy of intravenous this compound with propafenone.[3][4][5][6][7]

IndicationDrugEfficacy OutcomeResult
Premature Ventricular Beats (PVBs) This compound Reduction of >50% in 6 hours Significantly better effect than propafenone (RR = 1.35, 95% CI: 1.07, 1.70, P = 0.01) [3][4][5][6][7]
Propafenone
Supraventricular Tachycardia (SVT) This compound Reversion to sinus rhythm within 40 min Similar effect to propafenone (RR = 1.07, 95% CI: 0.98, 1.12, P = 0.21) [3][4][5][6][7]
Propafenone

Another double-blind, randomized controlled trial involving 201 patients with ventricular arrhythmias found that intravenous GFA has a comparable effect to intravenous propafenone in controlling premature ventricular contractions.[8] GFA showed a tendency to be more effective than propafenone in reducing the number of ventricular ectopies (P = 0.0609) and was better tolerated.[8]

Experimental Protocols

Whole-Cell Patch Clamp for Ion Channel Inhibition

Objective: To determine the inhibitory effect of a compound on specific cardiac ion currents.

Methodology:

  • Cell Preparation: Use isolated primary cardiomyocytes (e.g., from guinea pigs) or a stable cell line (e.g., HEK293) expressing the specific human ion channel of interest.

  • Electrophysiological Recording:

    • A glass micropipette with a tip diameter of 1-2 µm is filled with an internal solution mimicking the intracellular ionic environment.

    • A high-resistance "giga-ohm" seal is formed between the micropipette and the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration, allowing electrical access to the entire cell.

  • Voltage Clamp Protocol:

    • The cell membrane potential is clamped at a specific holding potential.

    • A series of voltage steps are applied to elicit the opening and closing of the target ion channels. The specific voltage protocol varies depending on the ion channel being studied.

      • For INa,L: Hold the cell at -120 mV and apply a depolarizing pulse to -20 mV.

      • For hERG (IKr): Hold the cell at -80 mV, depolarize to +20 mV to activate channels, and then repolarize to -50 mV to record the tail current.

  • Compound Application: After establishing a stable baseline recording, the cell is perfused with solutions containing increasing concentrations of the test compound.

  • Data Analysis: The recorded currents in the presence of the compound are compared to the baseline currents to determine the percentage of inhibition. A dose-response curve is then generated to calculate the IC50 value.

Clinical Trial Protocol: GFA vs. Propafenone for Ventricular Arrhythmias

Objective: To compare the efficacy and safety of intravenous this compound and propafenone in patients with ventricular arrhythmias.

Methodology:

  • Study Design: A double-blind, randomized, active-controlled, multicenter clinical trial.

  • Patient Population: Patients with frequent premature ventricular contractions (≥150 per hour) and/or non-sustained ventricular tachycardia, without severe structural heart disease.[8]

  • Randomization: Eligible patients are randomly assigned in a 1:1 ratio to receive either intravenous GFA or propafenone.[8]

  • Intervention:

    • An initial intravenous bolus of the assigned study drug is administered.

    • This is followed by a continuous maintenance infusion for 6 hours.[8]

  • Efficacy Assessment:

    • 24-hour continuous electrocardiographic (Holter) monitoring is performed to evaluate the reduction in premature ventricular contractions and other arrhythmic events.[8]

  • Safety Assessment: Vital signs, electrocardiograms, and adverse events are monitored and recorded before, during, and after drug administration.[8]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the primary mechanisms of action for this compound and the comparator antiarrhythmic drugs.

Guanfu_Base_A_Pathway GFA This compound Late_INa Late Sodium Current (INa,L) GFA->Late_INa Inhibits Antiarrhythmic_Effect Antiarrhythmic Effect GFA->Antiarrhythmic_Effect Nav15 Voltage-gated Sodium Channel (Nav1.5) Nav15->Late_INa Generates Intracellular_Na Increased Intracellular [Na+] Late_INa->Intracellular_Na Contributes to NCX Na+/Ca2+ Exchanger (Reverse Mode) Intracellular_Na->NCX Activates Intracellular_Ca Increased Intracellular [Ca2+] NCX->Intracellular_Ca Increases Arrhythmia Arrhythmia Intracellular_Ca->Arrhythmia Promotes

Caption: Signaling pathway of this compound's antiarrhythmic effect.

Propafenone_Pathway Propafenone Propafenone (Class Ic) Nav15 Voltage-gated Sodium Channel (Nav1.5) Propafenone->Nav15 Blocks Antiarrhythmic_Effect Antiarrhythmic Effect Propafenone->Antiarrhythmic_Effect Phase0 Phase 0 Depolarization (Upstroke) Nav15->Phase0 Mediates Conduction Conduction Velocity Phase0->Conduction Determines Reentry Re-entrant Arrhythmias Conduction->Reentry Facilitates (if slowed non-uniformly)

Caption: Mechanism of action for Propafenone (Class Ic).

Amiodarone_Sotalol_Pathway cluster_amiodarone Amiodarone (Class III) cluster_sotalol Sotalol (Class III) Amiodarone Amiodarone K_channels_A Potassium Channels (I_Kr, I_Ks) Amiodarone->K_channels_A Blocks Repolarization_A Phase 3 Repolarization K_channels_A->Repolarization_A Mediates APD_A Action Potential Duration (APD) Repolarization_A->APD_A Determines ERP_A Effective Refractory Period (ERP) APD_A->ERP_A Prolongs Sotalol Sotalol K_channels_S Potassium Channels (I_Kr) Sotalol->K_channels_S Blocks Beta_receptors Beta-Adrenergic Receptors Sotalol->Beta_receptors Blocks Repolarization_S Phase 3 Repolarization K_channels_S->Repolarization_S Mediates APD_S Action Potential Duration (APD) Repolarization_S->APD_S Determines ERP_S Effective Refractory Period (ERP) APD_S->ERP_S Prolongs

Caption: Mechanism of action for Amiodarone and Sotalol (Class III).

Verapamil_Pathway Verapamil Verapamil (Class IV) Ca_channels L-type Calcium Channels Verapamil->Ca_channels Blocks Antiarrhythmic_Effect Antiarrhythmic Effect Verapamil->Antiarrhythmic_Effect AV_Node AV Node Conduction Ca_channels->AV_Node Mediates Ventricular_Rate Ventricular Rate AV_Node->Ventricular_Rate Controls SVT Supraventricular Tachycardia (SVT) Ventricular_Rate->SVT Elevated in

Caption: Mechanism of action for Verapamil (Class IV).

Conclusion

This compound demonstrates a promising and distinct antiarrhythmic profile, primarily through its selective inhibition of the late sodium current. Preclinical and clinical data suggest its efficacy in treating both ventricular and supraventricular arrhythmias.

  • Superiority in certain indications: Clinical evidence indicates that GFA may be more effective than propafenone for the treatment of premature ventricular beats.

  • Favorable safety profile: GFA appears to be better tolerated than propafenone in clinical settings.

  • Unique Mechanism: Its selectivity for the late sodium current over the transient sodium current differentiates it from traditional Class I antiarrhythmics and may contribute to a lower risk of certain proarrhythmic effects.

Further large-scale, head-to-head comparative studies with other classes of antiarrhythmic drugs are warranted to fully elucidate the clinical potential and positioning of this compound in the management of cardiac arrhythmias. The data presented in this guide provides a solid foundation for such future research and development endeavors.

References

Unveiling the Receptor Selectivity of Guanfu Base A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guanfu base A (GFA), a diterpenoid alkaloid isolated from Aconitum coreanum, has garnered significant interest as a novel antiarrhythmic agent. Its primary mechanism of action is the selective inhibition of the late sodium current (INa,L), a crucial contributor to cardiac action potential duration and intracellular sodium homeostasis. Understanding the cross-reactivity of GFA with other receptors is paramount for a comprehensive assessment of its therapeutic potential and safety profile. This guide provides an objective comparison of GFA's receptor interaction profile with alternative antiarrhythmic agents, supported by experimental data and detailed methodologies.

Comparative Analysis of Receptor Inhibition

To contextualize the selectivity of this compound, its inhibitory profile is compared with two other antiarrhythmic drugs: Ranolazine, a known selective inhibitor of the late sodium current, and Propafenone, a broader-spectrum Class Ic antiarrhythmic agent.

Table 1: Comparative Inhibitory Activity (IC50/Ki in µM)

TargetThis compound (GFA)RanolazinePropafenone
Primary Target
Late Sodium Current (INa,L)1.57 [1]5 - 20>100
Off-Target Ion Channels
Peak Sodium Current (INa,T)21.17[1]>1000.05 - 0.2
hERG (IKr)273[1]12 - 970.1 - 1.0
Kv1.5 (IKur)>200 (20.6% inhibition at 200µM)[1]>100~1.0
L-type Ca2+ Channel (ICa,L)Not Reported>1001 - 10
Off-Target Enzymes
CYP2D60.37 (Ki) 2 - 500.02 - 0.1
Other Receptors (Hypothetical Screening Panel)
α1-adrenergic>10>100.1 - 1.0
β1-adrenergic>10>100.01 - 0.1
M2 Muscarinic>10>10>10

Data for Ranolazine and Propafenone are compiled from various publicly available pharmacological databases and literature. A comprehensive, standardized receptor panel screening for this compound has not been publicly released; the "Other Receptors" data is a hypothetical representation based on its known selectivity profile for illustrative purposes.

The data clearly indicates that this compound exhibits significant selectivity for the late sodium current over the peak sodium current. While it shows some interaction with the hERG channel, the concentration required for inhibition is substantially higher than that for its primary target. A notable off-target interaction is its potent inhibition of the metabolic enzyme CYP2D6.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to determine cross-reactivity, the following diagrams are provided.

cluster_GFA This compound Action cluster_CYP Off-Target Interaction GFA This compound INaL Late Na+ Current (INa,L) GFA->INaL Inhibits CYP2D6 CYP2D6 Enzyme GFA->CYP2D6 Inhibits Na_Influx Decreased Na+ Influx INaL->Na_Influx Ca_Overload Reduced Ca2+ Overload Na_Influx->Ca_Overload Arrhythmia Antiarrhythmic Effect Ca_Overload->Arrhythmia Drug_Metabolism Altered Drug Metabolism CYP2D6->Drug_Metabolism

Figure 1: Simplified signaling pathway of this compound's primary action and a key off-target interaction.

start Start: Compound of Interest (e.g., this compound) patch_clamp Whole-Cell Patch Clamp Assay (Ion Channel Cross-Reactivity) start->patch_clamp cyp_assay CYP450 Inhibition Assay (Metabolic Enzyme Interaction) start->cyp_assay receptor_panel Broad Receptor Screening Panel (Off-Target Binding) start->receptor_panel data_analysis Data Analysis (IC50 / Ki Determination) patch_clamp->data_analysis cyp_assay->data_analysis receptor_panel->data_analysis comparison Comparative Analysis (Selectivity Profile) data_analysis->comparison

Figure 2: General experimental workflow for assessing compound cross-reactivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch Clamp Assay for Ion Channel Cross-Reactivity

Objective: To determine the inhibitory concentration (IC50) of this compound on various voltage-gated ion channels (e.g., INa,L, INa,T, hERG).

Materials:

  • Cell line expressing the target ion channel (e.g., HEK293 cells)

  • External and internal recording solutions

  • Patch clamp rig with amplifier and data acquisition system

  • This compound stock solution

  • Positive control inhibitors for each channel

Procedure:

  • Cell Preparation: Culture cells expressing the target ion channel to 60-80% confluency. Dissociate cells into a single-cell suspension.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a specific voltage-clamp protocol to elicit the ionic current of interest.

    • Record baseline currents.

  • Compound Application: Perfuse the cell with increasing concentrations of this compound.

  • Data Acquisition: Record the current inhibition at each concentration until a steady-state effect is observed.

  • Data Analysis: Plot the percentage of current inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

CYP2D6 Inhibition Assay

Objective: To determine the inhibitory constant (Ki) of this compound on the activity of the CYP2D6 enzyme.

Materials:

  • Human liver microsomes (HLMs)

  • CYP2D6-specific substrate (e.g., dextromethorphan)

  • NADPH regenerating system

  • This compound stock solution

  • Positive control inhibitor (e.g., quinidine)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing HLMs, phosphate (B84403) buffer, and the CYP2D6 substrate in a 96-well plate.

  • Inhibitor Addition: Add varying concentrations of this compound or the positive control to the wells.

  • Reaction Initiation: Pre-incubate the plate at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Reaction Termination: After a specified incubation time, stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the formation of the metabolite of the CYP2D6 substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound demonstrates a promising selectivity profile, with a clear preference for the late sodium current over other cardiac ion channels. Its primary off-target liability appears to be the potent inhibition of CYP2D6, which warrants careful consideration in any potential clinical application due to the risk of drug-drug interactions. Further comprehensive screening against a broad panel of receptors would provide a more complete picture of its safety profile. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of this compound and other novel therapeutic compounds.

References

Validating Anti-inflammatory Effects of Novel Compounds In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a compound's anti-inflammatory properties is a critical step in the drug development pipeline. This guide provides a comparative framework for assessing the in vivo anti-inflammatory effects of novel therapeutic candidates, such as the alkaloid Guanfu base A, by benchmarking against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The following sections detail the experimental protocols for common in vivo inflammation models and present comparative data to aid in the evaluation of potential anti-inflammatory agents.

Comparison of Anti-inflammatory Activity: this compound vs. Indomethacin

While specific in vivo anti-inflammatory data for this compound is not extensively available in publicly accessible literature, this section provides a template for comparison. Data for Indomethacin, a potent NSAID, is presented here as a benchmark. Researchers evaluating this compound would aim to generate analogous data.

Carrageenan-Induced Paw Edema Model

This widely used model assesses acute inflammation. Edema is induced by injecting carrageenan into the paw of a rodent, and the anti-inflammatory effect of a compound is measured by the reduction in paw swelling.

Table 1: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Inhibition (%) at 3 hoursPaw Volume Inhibition (%) at 5 hours
Vehicle Control -00
Indomethacin 5Significant inhibitionSignificant inhibition
1054[1]33[1]
This compound [Data to be determined][Data to be determined][Data to be determined]
Lipopolysaccharide (LPS)-Induced Inflammation Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, triggering the release of pro-inflammatory cytokines. This model is used to evaluate a compound's ability to modulate the immune response.

Table 2: Effect on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupDose (mg/kg)TNF-α Reduction (%)IL-6 Reduction (%)IL-1β Reduction (%)
Vehicle Control -000
Indomethacin 5No significant effect on LPS-induced increase[2][Data varies by study]No significant effect on LPS-induced increase[2]
This compound [Data to be determined][Data to be determined][Data to be determined][Data to be determined]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Administration: Test compounds (e.g., this compound), positive control (e.g., Indomethacin), or vehicle are administered orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1]

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Lipopolysaccharide-Induced Systemic Inflammation in Mice
  • Animals: Male BALB/c mice (6-8 weeks old) are used.

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

  • Grouping: Mice are randomly assigned to control and treatment groups.

  • Administration: The test compound, positive control, or vehicle is administered, typically 1 hour before LPS challenge.

  • Induction of Inflammation: Mice are injected intraperitoneally with LPS (e.g., 2.5 mg/kg).[3]

  • Sample Collection: Blood samples are collected at various time points (e.g., 1.5, 3, 6, and 24 hours) after LPS injection to measure serum cytokine levels.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using ELISA kits.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in the immune and inflammatory responses. Its activation leads to the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.

NF_kB_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS IKK IKK LPS->IKK TNFR TNFR TNFR->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB DNA DNA NFkB->DNA translocates & binds IkB_p p-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation Proteasome->NFkB releases Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

NF-κB Signaling Pathway Activation
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway that regulates cellular processes, including inflammation. It consists of several kinases, including p38, JNK, and ERK, which, upon activation, can lead to the expression of inflammatory mediators.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response leads to

MAPK Signaling Cascade in Inflammation

Experimental Workflow Diagrams

Visualizing the experimental workflow can aid in understanding and planning the research.

Carrageenan-Induced Paw Edema Workflow

Carrageenan_Workflow start Start acclimatize Acclimatize Rats start->acclimatize group Randomly Group Rats acclimatize->group administer Administer Compound/ Vehicle/Indomethacin group->administer induce Induce Edema (Carrageenan Injection) administer->induce measure Measure Paw Volume (1-5 hours) induce->measure analyze Analyze Data & Calculate % Inhibition measure->analyze end End analyze->end

Workflow for Carrageenan-Induced Paw Edema Model
LPS-Induced Inflammation Workflow

LPS_Workflow start Start acclimatize Acclimatize Mice start->acclimatize group Randomly Group Mice acclimatize->group administer Administer Compound/ Vehicle group->administer induce Induce Inflammation (LPS Injection) administer->induce collect Collect Blood Samples (Time course) induce->collect analyze Measure Cytokines (ELISA) collect->analyze end End analyze->end

Workflow for LPS-Induced Inflammation Model

References

Guanfu Base A: A Performance Benchmark Analysis Against Standard Antiarrhythmics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological performance of Guanfu base A (GFA) against established standards in the field of antiarrhythmic drugs, namely flecainide (B1672765) and mexiletine (B70256). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in evaluating its potential as a therapeutic agent.

This compound is a diterpenoid alkaloid isolated from Aconitum coreanum that has demonstrated significant antiarrhythmic properties.[1] Its primary mechanism of action involves the selective inhibition of the late sodium current (INa,L), a critical component in cardiac action potential repolarization.[1] This guide benchmarks GFA's performance against flecainide, a Class Ic antiarrhythmic, and mexiletine, a Class Ib antiarrhythmic, both of which are established sodium channel blockers.

Comparative Analysis of In Vitro Pharmacology

The following tables summarize the quantitative data on the inhibitory activities of this compound, flecainide, and mexiletine on key cardiac ion channels and a major drug-metabolizing enzyme.

Table 1: Inhibitory Activity on Cardiac Ion Channels
CompoundTarget Ion ChannelIC50 (µM)Cell TypeReference
This compound Late Sodium Current (INa,L)1.57Guinea pig ventricular myocytes[1]
Transient Sodium Current (INa,T)21.17Guinea pig ventricular myocytes[1]
hERG Potassium Current273HEK293 cells[1]
Flecainide Late Sodium Current (INa,L)44Wild-type sodium channels in HEK293 cells[2]
Peak Sodium Current (INa,P)127Wild-type sodium channels in HEK293 cells[2]
hERG Potassium Current1.49HEK293 cells[3][4]
Mexiletine Late Sodium Current (INa,L)17.6Rabbit ventricular myocytes[5][6][7]
Fast Sodium Current (INa,F)34.6Rabbit ventricular myocytes[5]
hERG Potassium Current3.7HEK293 cells[1][8][9]
Table 2: Inhibition of Cytochrome P450 2D6 (CYP2D6)
CompoundInhibition TypeKi (µM)SystemReference
This compound Noncompetitive1.20Human Liver Microsomes[10]
Noncompetitive0.37Recombinant Human CYP2D6[10]
Flecainide Competitive0.954Human Liver Microsomes[11]
Mexiletine Not a potent inhibitorN/AMexiletine is a substrate of CYP2D6, but not typically characterized as a potent inhibitor.[12][13]

Signaling Pathways

This compound has also been reported to possess anti-inflammatory and analgesic properties, which are attributed to its modulation of the NF-κB and MAPK signaling pathways.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates GFA This compound GFA->IKK Inhibits IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 Phosphorylates IkB IκB NFkB NF-κB (p50/p65) IkB_NFkB:f0->IkB Degradation NFkB_n NF-κB IkB_NFkB:f1->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces

Figure 1. Simplified diagram of this compound's inhibitory action on the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Stress_Stimuli->MAPKKK Activates GFA This compound MAPK MAPK (e.g., p38) GFA->MAPK Inhibits Phosphorylation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Figure 2. Simplified diagram illustrating this compound's modulation of the MAPK signaling cascade.

Experimental Protocols

Whole-Cell Patch Clamp for Cardiac Ion Channel Analysis

This protocol is a generalized method for measuring the inhibitory effect of a compound on cardiac ion channels, such as the late sodium current (INa,L) and hERG potassium current, using the whole-cell patch clamp technique.

1. Cell Preparation:

  • Utilize a cell line stably expressing the target ion channel (e.g., HEK293 cells expressing human Nav1.5 for INa,L or hERG channels).

  • Culture cells to 70-80% confluency in appropriate media.

  • On the day of the experiment, detach cells using a non-enzymatic solution and re-suspend in the external recording solution.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Specific compositions may vary depending on the target channel.

3. Electrophysiological Recording:

  • Transfer the cell suspension to a recording chamber on the stage of an inverted microscope.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single cell with the micropipette and form a high-resistance (GΩ) seal.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Apply specific voltage-clamp protocols to elicit and isolate the ionic current of interest. For example, to record INa,L, a long depolarizing pulse (e.g., to -20 mV for 500 ms) from a holding potential of -120 mV can be used.

  • After establishing a stable baseline recording, perfuse the test compound (e.g., this compound) at various concentrations and record the resulting current inhibition.

4. Data Analysis:

  • Measure the peak and late components of the current before and after drug application.

  • Construct concentration-response curves and calculate the IC50 value using a Hill equation fit.

Patch_Clamp_Workflow A Cell Culture (HEK293 with target channel) B Cell Harvesting and Plating in Recording Chamber A->B C Pipette Preparation and Formation of Giga-seal B->C D Establish Whole-Cell Configuration C->D E Apply Voltage Protocol and Record Baseline Current D->E F Perfusion of This compound E->F G Record Inhibited Current F->G H Data Analysis (IC50 Calculation) G->H

Figure 3. Experimental workflow for whole-cell patch clamp analysis.

CYP2D6 Inhibition Assay Using Recombinant Enzymes

This protocol outlines a general procedure for determining the inhibitory potential of a compound on CYP2D6 activity using a fluorometric assay with recombinant human CYP2D6.

1. Reagents and Materials:

  • Recombinant human CYP2D6 enzyme preparation.

  • A fluorogenic substrate for CYP2D6 (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin, AMMC).

  • NADPH regenerating system.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Black 96-well microplates.

  • Plate reader capable of fluorescence measurement.

2. Assay Procedure:

  • Prepare serial dilutions of the test compound in the reaction buffer.

  • In the microplate wells, add the reaction buffer, the NADPH regenerating system, and the test compound dilutions.

  • Initiate the reaction by adding the recombinant CYP2D6 enzyme and the fluorogenic substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Measure the fluorescence of the metabolized product at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Calculate the percent inhibition of CYP2D6 activity for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

CYP2D6_Inhibition_Assay A Prepare Reagents: Recombinant CYP2D6, Substrate, NADPH, this compound B Dispense Reagents and Test Compound into 96-well Plate A->B C Initiate Reaction and Incubate at 37°C B->C D Stop Reaction C->D E Measure Fluorescence D->E F Calculate Percent Inhibition and Determine IC50/Ki E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.